6-fluoro-3-methyl-1H-pyrrolo[3,2-c]pyridine
Description
6-Fluoro-3-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound featuring a pyrrolo[3,2-c]pyridine core substituted with a fluorine atom at position 6 and a methyl group at position 3. The pyrrolo[3,2-c]pyridine scaffold consists of a fused bicyclic system combining pyrrole and pyridine rings, which is structurally analogous to indole but with a nitrogen atom in the pyridine ring. This compound’s fluorine substituent enhances electronegativity and metabolic stability, while the methyl group contributes to lipophilicity and steric effects.
Properties
IUPAC Name |
6-fluoro-3-methyl-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-5-3-10-7-2-8(9)11-4-6(5)7/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKAXVPJCASFJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=CC(=NC=C12)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-methyl-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylpyridine with a fluorinating agent to introduce the fluorine atom at the desired position. This is followed by cyclization to form the pyrrolo[3,2-c]pyridine ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired compound efficiently.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-3-methyl-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.
Scientific Research Applications
6-fluoro-3-methyl-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets.
Medicine: It is investigated for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-fluoro-3-methyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, making it a potent inhibitor of certain biological pathways. This can lead to the modulation of cellular processes, such as cell proliferation or apoptosis, which are critical in disease treatment.
Comparison with Similar Compounds
The following analysis compares 6-fluoro-3-methyl-1H-pyrrolo[3,2-c]pyridine with structurally related pyrrolo- and furopyridine derivatives, focusing on substituent effects, biological activity, and physicochemical properties.
Structural and Electronic Comparisons
Table 1: Substituent Effects on Pyrrolo[3,2-c]pyridine Derivatives
| Compound Name | Substituents | Key Structural Features | Similarity Score* |
|---|---|---|---|
| 6-Methyl-1H-pyrrolo[3,2-c]pyridine | 6-CH₃ | Methyl at position 6 | 0.92 |
| 4-Methyl-1H-pyrrolo[3,2-c]pyridine | 4-CH₃ | Methyl at position 4 | 0.88 |
| 1H-Pyrrolo[3,2-c]pyridine-6-carbonitrile | 6-C≡N | Electron-withdrawing cyano group at position 6 | 0.82 |
| 6-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | 6-CF₃, 3-COOH | Strongly electron-withdrawing CF₃ and carboxylic acid | N/A |
| 6-Fluoro-2-methyl-1H-pyrrolo[3,2-b]pyridine | 6-F, 2-CH₃ (different ring fusion) | Methyl at position 2; pyrrolo[3,2-b]pyridine core | N/A |
*Similarity scores based on structural alignment ().
- Positional Effects: The placement of substituents significantly impacts electronic properties. In contrast, 4-methyl-1H-pyrrolo[3,2-c]pyridine (similarity score 0.88) shows reduced similarity due to methyl placement in a less electronegative region .
- Substituent Type : The trifluoromethyl group in 6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid () introduces strong electron-withdrawing effects and acidity (via the carboxylic acid), contrasting with the neutral methyl group in the target compound.
Biological Activity
6-Fluoro-3-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolo[3,2-c]pyridine core with a fluorine atom and a methyl group at specific positions. This unique structure contributes to its reactivity and biological efficacy.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C8H8FN |
| Molecular Weight | 153.15 g/mol |
| Solubility | Soluble in DMSO |
Antitumor Activity
Recent studies have demonstrated that derivatives of pyrrolo[3,2-c]pyridine exhibit significant antitumor activity. For instance, a study on related compounds indicated that several derivatives displayed moderate to excellent antitumor activities against various cancer cell lines including HeLa, SGC-7901, and MCF-7. One specific derivative showed IC50 values ranging from 0.12 to 0.21 μM against these cell lines, indicating potent activity .
Table 1: Antitumor Activity of Pyrrolo[3,2-c]pyridine Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 10t | HeLa | 0.12 | Inhibition of tubulin polymerization |
| 10t | SGC-7901 | 0.18 | Disruption of microtubule dynamics |
| 10t | MCF-7 | 0.21 | Induction of apoptosis |
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of tubulin polymerization. This action disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
In addition to its effects on tubulin, some studies suggest that the compound may also inhibit specific kinases involved in cancer progression, such as MPS1 (Monopolar Spindle 1), further enhancing its potential as an anticancer agent .
Case Study 1: In Vitro Evaluation
In vitro evaluations demonstrated that compounds derived from the pyrrolo[3,2-c]pyridine scaffold inhibited cancer cell proliferation effectively. For example, compound 8 exhibited an IC50 value of 0.025 μM against MPS1 in biochemical assays and showed significant antiproliferative activity in HCT116 human colon cancer cells .
Case Study 2: Structure-Based Design
A structure-based design approach led to the discovery of orally bioavailable inhibitors based on the pyrrolo[3,2-c]pyridine scaffold. These inhibitors displayed favorable pharmacokinetic profiles and potent inhibition of MPS1 in vivo, suggesting their potential for further development as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
